molecular formula C9H16Cl2N4O B6178859 2-methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride CAS No. 61655-62-7

2-methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride

Cat. No.: B6178859
CAS No.: 61655-62-7
M. Wt: 267.15 g/mol
InChI Key: SMONKVIEMBGEKJ-UHFFFAOYSA-N
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Description

2-methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride is a chemical compound with the molecular formula C9H14N4O·2HCl It is a derivative of pyrazine and piperazine, which are both heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride typically involves the reaction of 2-methoxypyrazine with piperazine under specific conditions. One common method includes:

    Starting Materials: 2-methoxypyrazine and piperazine.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.

    Purification: The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Automated Purification Systems: Employing automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.

    Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds for chemical research.

    Industrial Applications: It is used in the development of new materials and chemical processes in the industry.

Mechanism of Action

The mechanism of action of 2-methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to GABA receptors, influencing neurotransmission and exerting effects on the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-6-(1-propenyl)pyrazine: A similar compound with a propenyl group instead of a piperazinyl group.

    4-methoxyphenylpiperazine: Another piperazine derivative with a methoxyphenyl group.

Uniqueness

2-methoxy-6-(piperazin-1-yl)pyrazine dihydrochloride is unique due to its specific combination of pyrazine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical compounds and in research applications.

Properties

CAS No.

61655-62-7

Molecular Formula

C9H16Cl2N4O

Molecular Weight

267.15 g/mol

IUPAC Name

2-methoxy-6-piperazin-1-ylpyrazine;dihydrochloride

InChI

InChI=1S/C9H14N4O.2ClH/c1-14-9-7-11-6-8(12-9)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H

InChI Key

SMONKVIEMBGEKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN=C1)N2CCNCC2.Cl.Cl

Purity

95

Origin of Product

United States

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